1-Boc-3-isobutylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

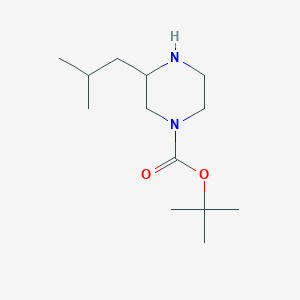

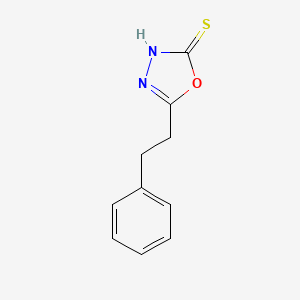

1-Boc-3-isobutylpiperazine is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ketopiperazine Libraries Synthesis : A significant application of 1-Boc-3-isobutylpiperazine is in the synthesis of ketopiperazine libraries. This is achieved using a Ugi/De-BOC/Cyclization (UDC) strategy, where mono N-BOC diamines are utilized in the Ugi multi-component reaction (MCR), followed by BOC removal and base treatment, leading to the formation of ketopiperazines in good yield (Hulme et al., 1998).

Synthesis of γ-Turn Conformationally Constrained Peptides : Another application involves the synthesis of 2-Oxopiperazine derivatives, designed as mimetics of γ-turn conformationally constrained tripeptides. This synthetic pathway involves reductive amination of cyanomethyleneamino pseudopeptides with amino acid derivatives, followed by regiospecific lactamization (Herrero et al., 2002).

BODIPY-Based Fluorescent Probe for Biodistribution Studies : this compound has been used in the development of a BODIPY-fluorophore-based probe for in vivo biodistribution studies of a new anti-Chagas agent. This fluorescent probe was synthesized and its in vivo biodistribution evaluated, demonstrating its potential as an in vivo tracer (Rodríguez et al., 2017).

Foldamers Displaying β-Bend Ribbon Structure : this compound has been utilized in the synthesis of oligomers derived from bifunctional diketopiperazines, displaying a β-bend ribbon structure. This involves solution-phase peptide synthesis and conformational analysis through NMR spectroscopy, CD spectroscopy, and molecular modeling (Delatouche et al., 2010).

Formation of Diketopiperazines in Polymeric Supports : Studies have been conducted on the formation rates of diketopiperazines in deprotected Boc-D-Val-L-Pro-OCH2-resin under various experimental conditions. This research is relevant to the solid-phase peptide synthesis cycle (Giralt et al., 1981).

Synthesis of Novel γ-Lactams : this compound is involved in the novel application of convertible isonitriles for the solution/solid-phase generation of γ-lactam analogues. This is achieved through a Ugi/De-BOC/Cyclization strategy, leading to the formation of γ-lactams in good yield (Hulme et al., 2000).

Synthesis of Amino Acid-Based pH-Responsive Polymers : this compound has been used in the synthesis of amino acid-based chiral polymers, particularly in the synthesis of leucine/isoleucine side chain polymers. These polymers have potential applications in drug delivery and biomolecule conjugation due to their pH-responsive behavior and optical activity (Bauri et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

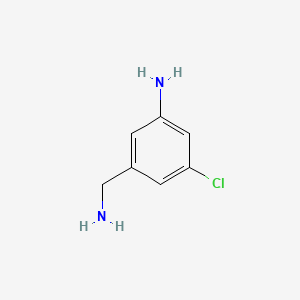

IUPAC Name |

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542839 |

Source

|

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-93-6 |

Source

|

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)